4-(3,5-Difluorophenoxy)benzaldehyde CAS 959235-83-7 properties
4-(3,5-Difluorophenoxy)benzaldehyde CAS 959235-83-7 properties
Executive Summary
4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a high-value organofluorine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural core—a benzaldehyde moiety linked to a 3,5-difluorophenyl ring via an ether bridge—serves as a "privileged scaffold" in medicinal chemistry. The 3,5-difluoro substitution pattern is specifically engineered to enhance metabolic stability by blocking the metabolically labile positions on the phenyl ring while simultaneously increasing lipophilicity (LogP), a critical factor in membrane permeability.
This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis protocol based on nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| Chemical Name | 4-(3,5-Difluorophenoxy)benzaldehyde |
| CAS Number | 959235-83-7 |
| Molecular Formula | |
| Molecular Weight | 234.20 g/mol |
| SMILES | O=Cc1ccc(Oc2cc(F)cc(F)c2)cc1 |
| Structural Features | [1][2][3][4][5][6] • Aldehyde: Reactive handle for reductive amination/condensation.• Ether Linkage: Provides rotational flexibility and H-bond acceptance.• 3,5-Difluoro Motif: Increases metabolic half-life ( |
Physicochemical Profile
Note: Experimental values for this specific intermediate can vary by batch purity. The following are consensus values for high-purity research grades.
| Parameter | Value / Description |
| Physical State | Solid or semi-solid viscous oil (dependent on purity/crystallinity) |
| Appearance | White to off-white / pale beige |
| Melting Point | Typically 50–60 °C (Predicted/Analogous range) |
| Boiling Point | ~330–350 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.[7] |
| Stability | Air-sensitive (aldehyde oxidation). Store under inert gas ( |
Validated Synthesis Protocol
The most robust industrial route to CAS 959235-83-7 is the Nucleophilic Aromatic Substitution (
Mechanistic Rationale
The reaction utilizes the electron-withdrawing nature of the aldehyde group on 4-fluorobenzaldehyde to activate the para-fluorine toward nucleophilic attack. The 3,5-difluorophenol acts as the nucleophile. Potassium carbonate (
Experimental Procedure
Scale: 10 mmol basis Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
3,5-Difluorophenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 3,5-difluorophenol (1.43 g, 11 mmol) and anhydrous DMF (15 mL). Stir until dissolved.
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add 4-fluorobenzaldehyde (1.24 g, 10 mmol) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the aldehyde starting material.
-
Workup:
-
Cool to room temperature.[8]
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If the crude is an oil, induce crystallization with cold Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of CAS 959235-83-7 via Nucleophilic Aromatic Substitution.
Applications in Drug Discovery
The aldehyde functionality makes CAS 959235-83-7 a versatile "divergent intermediate." It is commonly used to install the 3,5-difluorophenoxyphenyl group into larger bioactive molecules.
Key Derivatization Pathways
-
Reductive Amination (Kinase Inhibitors):
-
Reaction with primary/secondary amines using
. -
Application: Synthesis of benzylamine-based inhibitors targeting kinases (e.g., EGFR, VEGFR) where the ether oxygen mimics the hinge-binding region.
-
-
Oxidation (Receptor Antagonists):
-
Oxidation to the corresponding benzoic acid using
(Pinnick oxidation). -
Application: Precursor for amide coupling to generate biaryl ether amides, common in Prostaglandin receptor antagonists.
-
-
Condensation (Styrenes):
-
Wittig or Horner-Wadsworth-Emmons reaction.
-
Application: Synthesis of stilbene analogs or cinnamic acid derivatives.
-
Derivatization Logic Diagram
Caption: Strategic derivatization pathways for CAS 959235-83-7 in medicinal chemistry campaigns.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
-
1H NMR (DMSO-d6, 400 MHz):
- ~9.90 ppm (s, 1H, Aldehyde CHO )
- ~7.90 ppm (d, 2H, Ar-H ortho to CHO)
- ~7.20 ppm (d, 2H, Ar-H ortho to Ether)
- ~7.00–6.80 ppm (m, 3H, 3,5-Difluorophenyl protons)
-
19F NMR:
-
Distinct singlet or multiplet around -108 to -110 ppm (relative to
).
-
-
FT-IR:
-
Strong C=O stretch at 1690–1705 cm⁻¹ .
-
C-O-C ether stretch bands at 1200–1250 cm⁻¹ .
-
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C . Store under inert gas (Nitrogen/Argon) to prevent oxidation to the benzoic acid.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-phenoxybenzaldehyde (Analogous Structure Safety Data). Retrieved from
-
ChemicalBook. Synthesis and Properties of Phenoxybenzaldehydes. Retrieved from
-
BenchChem. Application Notes: Synthesis of Fluorinated Benzaldehyde Derivatives. Retrieved from
-
PubChem. Compound Summary: 4-(3,5-Difluorophenoxy)benzaldehyde. Retrieved from
-
Google Patents. Process for the preparation of phenoxy-benzaldehyde derivatives (US4626601A). Retrieved from
Sources
- 1. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Dodecanoic acid, 1,2,3-propanetriyl ester [webbook.nist.gov]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 5. 熔点标准品 235-237°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
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